Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a fluorinated compound that belongs to the class of cyclopropane carboxylates. This compound features a cyclopropane ring substituted with a difluoroethyl group and a methyl ester functional group, making it of interest in various chemical and pharmaceutical applications. The unique structure imparts specific chemical properties that are beneficial in synthetic organic chemistry and potential therapeutic uses.
This compound can be synthesized through various methods, as detailed in patents and scientific literature, which explore its synthesis and applications. The synthesis processes often involve the use of specialized reagents and conditions to achieve the desired product with high purity and yield.
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is classified as an organofluorine compound due to the presence of fluorine atoms. It also falls under the category of esters, specifically carboxylate esters, which are derived from carboxylic acids and alcohols.
The synthesis of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves several steps:
The reaction conditions often require careful control of temperature and pressure to optimize yields. For instance, the use of titanium tetrachloride in certain reactions has shown effective results in forming cyclopropane derivatives . Additionally, the reaction may involve multiple purification steps such as distillation or crystallization to isolate the desired product.
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate has a molecular formula of . Its structure can be represented as follows:
The molecular weight is approximately 166.15 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can participate in several chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize certain transition states during reactions. This property is advantageous in synthetic pathways aiming for specific transformations.
The mechanism by which methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exerts its effects—particularly in biological systems—may involve:
Research indicates that fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, making them valuable in drug design .
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate finds applications primarily in:
The integration of fluorine atoms into cyclopropane scaffolds represents a pivotal advancement in bioactive molecule design. Early fluorinated cyclopropanes, synthesized via carbene addition reactions in the 1950s–60s, primarily served as structural curiosities. Atkinson's 1952 work on reductive debromination methods provided foundational access to gem-difluorocyclopropanes, while Tarrant and Lovelace later optimized zinc-mediated debromination techniques to yield 1,1-difluoro-2,3-dimethylcyclopropane – a prototype demonstrating the synthetic viability of these strained systems [7]. The 1990s witnessed a paradigm shift when pharmaceutical researchers recognized that fluorinated cyclopropanes could enhance metabolic stability and membrane permeability in CNS-targeting compounds. This transition is exemplified by the development of 2-phenylcyclopropylmethylamine (2-PCPMA) derivatives, where strategic fluorination improved 5-HT2C receptor selectivity while mitigating cardiotoxic 5-HT2B agonism [1] [6]. The withdrawal of non-selective serotonergic drugs like fenfluramine due to valvulopathy risks further accelerated demand for precision fluorination strategies, positioning fluorinated cyclopropanes as indispensable pharmacophores in modern neurotherapeutics [4] [6].
Table 1: Evolution of Key Fluorinated Cyclopropane Derivatives
Era | Representative Compounds | Synthetic Advancements | Primary Applications |
---|---|---|---|
1950s–1960s | 1,1-Difluoro-2,3-dimethylcyclopropane | Zinc-mediated dehalogenation | Material science intermediates |
1990s–2000s | 3-Fluoro-2-PCPMA derivatives | Transition metal-catalyzed [2+1] cycloadditions | Serotonin receptor probes |
2010s–Present | N-Substituted gem-difluorocyclopropylmethylamines | Enantioselective cyclopropanation | Antipsychotic/antiobesity drug candidates |
The gem-difluoro motif exerts three-dimensional control over molecular properties through three interconnected mechanisms:
Electronic Effects: The strong σ-donor/π-acceptor character of fluorine atoms reduces cyclopropane ring strain by ~5 kcal/mol compared to non-fluorinated analogs. This stabilizes transition states during nucleophilic ring-opening reactions while maintaining sufficient strain energy (∼27 kcal/mol) for controlled reactivity. Bond polarization at the gem-difluoro site enhances the electrophilicity of adjacent carbonyls, making methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate particularly reactive toward Grignard additions or reduction [7] [9].
Steric and Conformational Effects: Fluorine's van der Waals radius (1.47 Å) introduces torsional constraints that preferentially lock the cyclopropane ring into pseudoequatorial orientations when appended to aromatic systems. In 5-HT2C agonists, this enforced conformation improved selectivity by 20-fold against off-target 5-HT2A receptors, as demonstrated in fluorinated PCPMA derivatives [1] [6].
Metabolic Stabilization: Replacement of metabolically labile C–H bonds with C–F bonds at benzylic positions blocks cytochrome P450 oxidation pathways. Fluorinated cyclopropane derivatives exhibited 3–5× longer plasma half-lives compared to non-fluorinated analogs in hepatic microsome studies, directly correlating with enhanced in vivo activity [1] [7]. Crucially, gem-difluoro substitution at the cyclopropane-1-position increases lipophilicity (cLogP +0.4–0.7), optimizing blood-brain barrier penetration for CNS targets without compromising solubility [6] [9].
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate (CAS# 1909319-67-0, C7H10F2O2) serves as a multifunctional synthon due to three reactive handles: the ester moiety, strained cyclopropane ring, and electron-deficient difluoroethyl group. The ester permits straightforward transformations to amides, alcohols, or ketones, while the cyclopropane undergoes regioselective ring-opening at the C1–C2 bond with nucleophiles. The 1,1-difluoroethyl group uniquely participates in hydrogen bonding networks with biomolecular targets, as confirmed by molecular docking studies of analogous 5-HT2C agonists [1] [6]. This trifunctionality enables divergent synthesis of complex fluorinated architectures inaccessible through conventional methods.
Table 2: Physicochemical Profile of Methyl 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylate
Property | Value | Significance |
---|---|---|
Molecular Formula | C7H10F2O2 | Balanced carbon/heteroatom ratio |
Molecular Weight | 164.15 g/mol | Optimal for CNS penetration |
SMILES | O=C(C1(C(F)(F)C)CC1)OC | Precise atom connectivity |
Hydrogen Bond Acceptors | 4 | Enhanced target engagement capacity |
Rotatable Bonds | 2 | Conformational flexibility control |
Topological Polar Surface Area | 26.3 Ų | Moderate membrane permeability |
This compound exemplifies modern "escape fluorination" strategies – moving fluorine beyond aryl rings into alicyclic systems. In 5-HT2C agonist optimization, cyclopropane fluorination at non-aryl positions circumvented metabolic issues while maintaining receptor affinity. The 1,1-difluoroethyl group specifically blocks oxidative metabolism at the cyclopropane benzylic position, a primary site of P450-mediated deactivation in earlier 2-PCPMA derivatives [1] [4]. Molecular modeling confirms the difluoroethyl moiety occupies a hydrophobic subpocket near transmembrane helix 5 of 5-HT2C receptors, forming favorable van der Waals contacts with Phe5.38 and Ile6.40 residues [6]. These interactions are geometrically impossible in the tighter 5-HT2B binding site, rationalizing the subtype selectivity observed in fluorinated cyclopropane derivatives.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4